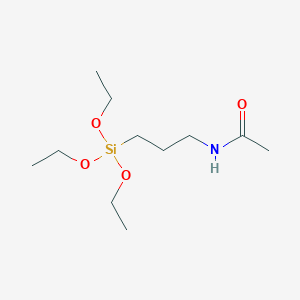
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid typically involves the condensation of appropriate aromatic aldehydes with hydrazine derivatives, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetic acid, and catalysts such as p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
The major products formed from these reactions include various substituted cinnoline derivatives, which can exhibit different biological and chemical properties .
Aplicaciones Científicas De Investigación
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly phosphatase inhibitors.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of phosphatases by binding to their active sites, thereby modulating various cellular pathways . The compound’s structure allows it to interact with metal ions, which can further influence its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Oxo-1,4-dihydrocinnoline: Shares a similar core structure but lacks the phenyl and carboxylic acid groups.
8-Phenyl-1,4-dihydrocinnoline: Similar but without the oxo and carboxylic acid functionalities.
Uniqueness
4-Oxo-8-phenyl-1,4-dihydrocinnoline-3-carboxylic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxo group at position 4 and the carboxylic acid group at position 3 enhances its ability to participate in various chemical reactions and interact with biological targets .
Propiedades
Fórmula molecular |
C15H10N2O3 |
|---|---|
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
4-oxo-8-phenyl-1H-cinnoline-3-carboxylic acid |
InChI |
InChI=1S/C15H10N2O3/c18-14-11-8-4-7-10(9-5-2-1-3-6-9)12(11)16-17-13(14)15(19)20/h1-8H,(H,16,18)(H,19,20) |
Clave InChI |
ZHASXWRLWHEDQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC3=C2NN=C(C3=O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N,N-Dimethyl-2-(1-methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11852816.png)





![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isothiazole](/img/structure/B11852859.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11852863.png)


